molecular formula C12H10N4O B160809 6-Benzyloxypurine CAS No. 57500-07-9

6-Benzyloxypurine

Katalognummer B160809
CAS-Nummer: 57500-07-9
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: ZZZXGPGVDJDFCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzyloxypurine is a research chemical with the molecular formula C12H10N4O . It has a molecular weight of 226.23 .


Molecular Structure Analysis

The molecular structure of 6-Benzyloxypurine consists of a purine ring attached to a benzyl group via an oxygen atom .


Physical And Chemical Properties Analysis

6-Benzyloxypurine is a solid substance . More specific physical and chemical properties are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

  • Cancer Research
    • 6-Benzyloxypurine is used in the design, synthesis, and evaluation of hypoxia-selective O6-alkylguanine-DNA alkyltransferase inhibitors .
    • These inhibitors are prodrugs of O6-benzylguanine .
    • The inhibitors selectively deplete AGT in hypoxic tumor cells .
    • This is significant because AGT is a DNA repair protein that removes alkyl groups from the O-6 position of guanine, providing resistance to anticancer agents which alkylate this position .
    • The clinical usefulness of these anticancer agents would be substantially augmented if AGT could be selectively inhibited in tumor tissue, without a corresponding depletion in normal tissue .
  • Chemical Synthesis

    • 6-Benzyloxypurine is used in the synthesis of various chemical compounds .
    • It serves as a starting material for the design and synthesis of a variety of chemical structures .
    • The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
    • The outcomes obtained would also vary based on the specific synthesis .
  • Biopharma Production

    • 6-Benzyloxypurine can be used in biopharma production .
    • It may be used in the production of pharmaceuticals, including those used in cancer treatment .
    • The specific methods of application or experimental procedures would depend on the particular pharmaceutical being produced .
    • The outcomes obtained would also vary based on the specific pharmaceutical .

Safety And Hazards

6-Benzyloxypurine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust, use suitable respiratory protection if ventilation is inadequate, and avoid discharge into drains or watercourses .

Eigenschaften

IUPAC Name

6-phenylmethoxy-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZXGPGVDJDFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357472
Record name 6-Benzyloxypurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxypurine

CAS RN

57500-07-9
Record name 57500-07-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Benzyloxypurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Benzyloxypurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium (2.5 g, 109 mmol) was added to distilled benzyl alcohol (45 ml) under nitrogen. 6-Chloropurine (1.0 g, 6.47 mmol) was dissolved in distilled benzyl alcohol (73 ml) and the above solution (27 ml, 64.7 mmol) was added. The reaction was stirred at 100° C. under nitrogen for 5 days. After cooling to room temperature and neutralisation using glacial acetic acid, the solvent was removed in vacuo. Water (70 ml) was added and the product was extracted into ethyl acetate (3×30 ml). The combined organic extracts were dried over MgSO4 and the solvent was removed. After further drying in vacuo, the product was recrystallised from acetone to yield the title compound as a white crystalline solid (0.39 g, 28%), m.p. 173-175° C.; (Found: C, 63.14; H, 4.29; N, 24.80. Calc. for C12H10N4O: C, 63.71; H, 4.46; N, 24.76%); δH (200 MHz, d6-DMSO) 8.480 (1H, s, C(2)H or C(8)H), 8.307 (1H, s, C(2)H or C(8)H), 7.522-7.301 (5H, m, Ph), 5.592 (2H, s, OCH2); m/z 226 (M+, 36%), 197 (8), 120 (35), 91 (Bn+, 100%), 81 (9), 65 (24), 57 (23), 43 (16), 32 (8).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
73 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
27 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
28%

Synthesis routes and methods II

Procedure details

Sodiumhydride (60% Dispersion in mineral oil; 3.23 g; 80 mmol) was slowly added to benzyl alcohol (30 ml; 34.7 mmol). After the addition of more benzyl alcohol (10 ml) and 6-chloropurine (5.36 g). The reaction mixture was heated to 100° C. for 4 hours. When the reaction mixture has reached room temperature, water (1 ml) was slowly added. 6-Benzyloxypurine was precipitated by the addition of acetic acid (4.6 ml) and diethylether (550 ml). The precipitate was separated by filtration (11.72 g). Re-crystallization from ether gave (4.78 g; 65.4%). Melting point was 175-177° C. (lift. 170-172° C.)[Ramazaeva N., 1989 #473] 1H-NMR (DMSO-d6): 8.53 (1H, s); 8.39 (1H, s); 7.54-7.35 (5H, m); 5.62 (2H, s).
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5.36 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodiumhydride (60% Dispersion in mineral oil; 3.23 g; 80 mmol) was slowly added to Benzylalkohol (30 ml; 34.7 mmol). After the addition of more benzylalkohol (10 ml) and 6-chloropurine (5.36 g). The reaction mixture was heated to 100° C. for 4 hours. When the reaction mixture has reached room temperature, water (1 ml) was slowly added. 6-Benzyloxypurine was precipitated by the addition of acetic acid (4.6 ml) and diethylether (550 ml). The precipitate was separated by filtration (11.72 g). Recrystallization from ether gave (4.78 g; 65.4%). Melting point 175-177° C. (litt. 170-172° C.)[Ramazaeva N., 1989 #473] 1H-NMR (DMSO-d6): 8.53 (1H, s); 8.39 (1H, s); 7.54-7.35 (5H, m); 5.62 (2H, s).
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5.36 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyloxypurine
Reactant of Route 2
Reactant of Route 2
6-Benzyloxypurine
Reactant of Route 3
6-Benzyloxypurine
Reactant of Route 4
Reactant of Route 4
6-Benzyloxypurine
Reactant of Route 5
6-Benzyloxypurine
Reactant of Route 6
6-Benzyloxypurine

Citations

For This Compound
137
Citations
PG Penketh, K Shyam, RP Baumann… - Chemical biology & …, 2012 - Wiley Online Library
… -6-benzyloxypurine, an analog of O 6 -benzylguanine in which the essential 2-amino group is replaced by a nitro moiety, and 2-nitro-6-benzyloxypurine … of 2-nitro-6-benzyloxypurine by …
Number of citations: 20 onlinelibrary.wiley.com
MJ Robins, RK Robins - The Journal of Organic Chemistry, 1969 - ACS Publications
… of 2-amino-6-benzyloxypurine with sodium nitrite in aqueous fluoroboric acid according to the general procedure of Montgomery and Hewson16 gave 2-fluoro6-benzyloxypurine (1), the …
Number of citations: 48 pubs.acs.org
EJ Wilcox, C Selby, RL Wain - Annals of Applied Biology, 1981 - Wiley Online Library
… Other possibilities opened up by our finding that certain derivatives of 6-benzyloxypurine are active in promoting cell differentiation, as well as cell division, are that they may be of …
Number of citations: 9 onlinelibrary.wiley.com
N Ramzaeva, Y Goldberg, E Alksnis… - Synthetic …, 1989 - Taylor & Francis
… N-A1 kylation of 6-benzyloxypurine (General procedure): To a suspension of 6-benzyloxypurine (1 mmol) in benzene (10 ml) containinh Bu4N+Br- (0.1 mmol) were added 50% aqueous …
Number of citations: 9 www.tandfonline.com
EJ Wilcox, RL Wain - Annals of Applied Biology, 1976 - Wiley Online Library
… This compound, 6-benzyloxypurine, has been tested in three tests and in two of these, a … In addition to promoting cell division the presence of 6-benzyloxypurine leads to morphological …
Number of citations: 7 onlinelibrary.wiley.com
M Madre, N Panchenko, A Golbraikh… - Collection of …, 1999 - cccc.uochb.cas.cz
… )methyl]-2-(N-benzylacetamido)-6-benzyloxypurine and 2-acetamido-9-[(2-acetoxyethoxy)methyl]-6-benzyloxypurine were proposed for compounds 5a and 6a, respectively. The …
Number of citations: 6 cccc.uochb.cas.cz
M D'hooghe, K Mollet, R De Vreese… - Journal of Medicinal …, 2012 - ACS Publications
… with 6-benzylamino- or 6-benzyloxypurine. N-Alkylation of … (19) In this work, 6-benzylamino- and 6-benzyloxypurine … of 6-benzylamino- or 6-benzyloxypurine and 5 equiv of K 2 CO …
Number of citations: 73 pubs.acs.org
TR Anderson, CR Frihart, NJ Leonard, RY Schmitz… - Phytochemistry, 1975 - Elsevier
Using the tobacco bioassay a comparison was made between the cytokinin activities of the following series of compounds with different connecting links (6-NH, S, O, CH 2 ) between the …
Number of citations: 48 www.sciencedirect.com
RL Wain - Organic matter and rice. International Rice Research …, 1984 - books.google.com
… One of these compounds, 6-benzyloxypurine, can induce morphological differentiation as well as cell division in sterile tissue culture tests, thereby leading to the production of whole …
Number of citations: 2 books.google.com
RD Elliott, S Niwas, JM Riordan… - Nucleosides & …, 1992 - Taylor & Francis
… The pure p-anomer was treated with sodium hydride in benzyl alcohol to give a 52% yield of the deblocked 6-benzyloxypurine nucleoside 19. The 4'- and 6'-hydroxyl groups …
Number of citations: 35 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.